![molecular formula C7H13NO2 B13570415 1,3-Dioxa-8-azaspiro[4.5]decane CAS No. 34400-06-1](/img/structure/B13570415.png)
1,3-Dioxa-8-azaspiro[4.5]decane
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Overview
Description
1,3-Dioxa-8-azaspiro[4.5]decane is a heterocyclic spiro compound characterized by a central nitrogen atom (aza) and two oxygen atoms (dioxa) within its bicyclic structure. The spiro[4.5]decane scaffold consists of a five-membered ring fused to a six-membered ring at a single carbon atom, creating a rigid three-dimensional geometry. This structural motif is frequently exploited in medicinal chemistry due to its ability to mimic bioactive conformations and enhance binding affinity to biological targets . For example, derivatives of this scaffold have been utilized in the development of cholinergic agonists (e.g., SDZ 210-086) and inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxa-8-azaspiro[4.5]decane can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1,3-Dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
The pharmacological and physicochemical properties of 1,3-dioxa-8-azaspiro[4.5]decane are influenced by variations in heteroatom placement, substituents, and ring size. Below is a comparative analysis with key analogues:
1,4-Dioxa-8-azaspiro[4.5]decane
- Structural Difference : Oxygen atoms are positioned at the 1,4-positions instead of 1,3.
- Pharmacological Impact : This variant is a core structure in ALDH1A1 inhibitors (e.g., compound 11b) . The 1,4-dioxa configuration enhances solubility and metabolic stability compared to the 1,3-dioxa analogue, as evidenced by improved pharmacokinetic profiles in preclinical studies .
1-Oxa-8-azaspiro[4.5]decane
- Structural Difference : Replaces one oxygen atom with a carbon (e.g., 3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane) .
- Functional Impact : The absence of a second oxygen atom reduces polarity, increasing lipophilicity and blood-brain barrier penetration. This modification is critical in central nervous system-targeted agents, such as muscarinic agonists .
1-Thia-4-azaspiro[4.5]decane
- Structural Difference : Substitutes oxygen with sulfur (thia) at the 1-position.
- Biological Activity : Sulfur incorporation enhances antiviral activity against coronaviruses. For example, C-2 methyl-substituted 1-thia-4-azaspiro[4.5]decane derivatives exhibit EC50 values of 5.5–8.1 μM against SARS-CoV-2, attributed to improved protease inhibition .
1,3,8-Triazaspiro[4.5]decane
- Structural Difference : Introduces an additional nitrogen atom at the 8-position.
- Applications : Used in protease inhibitors (e.g., compound 83 with IC50 = 4.3 μM against SARS-CoV 3CLpro). The triaza scaffold increases hydrogen-bonding capacity, enhancing target selectivity .
Key Research Findings and Data Tables
Table 1: Antiviral Activity of Azaspiro[4.5]decane Derivatives
Table 2: Structural and Pharmacokinetic Comparisons
Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t1/2, h) | |
---|---|---|---|---|
1,3-Dioxa-8-azaspiro | 1.8 | 0.15 | 2.1 | |
1,4-Dioxa-8-azaspiro | 1.2 | 0.45 | 4.7 | |
1-Thia-4-azaspiro | 2.5 | 0.08 | 1.8 |
Mechanistic Insights and Binding Interactions
- Serotonin 5HT1A Receptor Binding : 1,4-Dioxa-spiro[4.5]decane derivatives anchor via interactions between the basic nitrogen and Asp116, while the spiro core forms hydrogen bonds with Trp358/Tyr390 .
- Muscarinic Agonism : The 1,3-dioxa-8-azaspiro scaffold in SDZ 210-086 binds selectively to muscarinic receptors without acetylcholinesterase inhibition, leveraging its rigidity to stabilize active conformations .
Properties
CAS No. |
34400-06-1 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,3-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)5-9-6-10-7/h8H,1-6H2 |
InChI Key |
FECVUROJJMVWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12COCO2 |
Origin of Product |
United States |
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